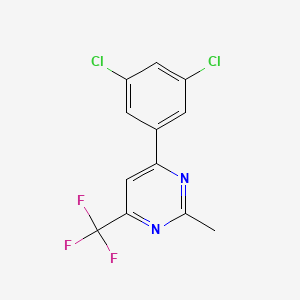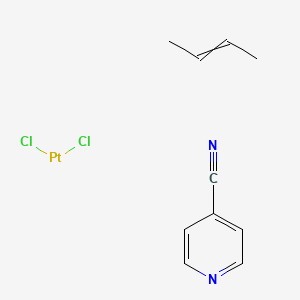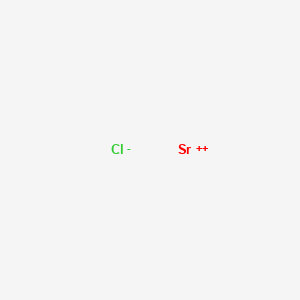
3-(4-tert.-Butylphenyl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(4-tert-butylphenyl)butanal typically involves the reaction of 4-tert-butylphenylacetone with phosphorus oxychloride and dimethylformamide (DMF) at temperatures between 70-80°C . The reaction is followed by treatment with 30% sodium hydroxide to obtain the desired product with a high yield. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-(4-tert-butylphenyl)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 3-(4-tert-butylphenyl)butanal can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(4-tert-butylphenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)butanal primarily involves its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic floral scent . The molecular targets include various olfactory receptors, and the pathways involved are part of the broader olfactory signaling cascade.
Comparison with Similar Compounds
3-(4-tert-butylphenyl)butanal can be compared with other similar compounds such as:
4-tert-butyl-alpha-methylhydrocinnamaldehyde: Similar in structure but differs in the position of the functional groups.
4-tert-butylphenylisobutyraldehyde: Another closely related compound with slight variations in the carbon chain.
The uniqueness of 3-(4-tert-butylphenyl)butanal lies in its specific structural configuration, which imparts its distinct olfactory properties and makes it highly valued in the fragrance industry.
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)butanal |
InChI |
InChI=1S/C14H20O/c1-11(9-10-15)12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
NKZPGPZCKPODMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine](/img/structure/B13733279.png)


![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)

![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)
